Acetonitrile, (hexyloxy)-

CAS No.: 66912-24-1

Cat. No.: VC16072386

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66912-24-1 |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | 2-hexoxyacetonitrile |

| Standard InChI | InChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3 |

| Standard InChI Key | VEAMDGDGVPXWDQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOCC#N |

Introduction

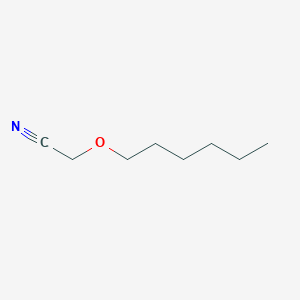

Structural and Molecular Characteristics

Acetonitrile, (hexyloxy)-, or 2-hexoxyacetonitrile, features a linear hexyl chain (C₆H₁₃O) bonded via an ether linkage to the nitrile-bearing carbon of acetonitrile. The IUPAC name, 2-hexoxyacetonitrile, reflects this connectivity. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| InChI | InChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3 |

| InChI Key | VEAMDGDGVPXWDQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOCC#N |

The hexyloxy group imparts significant hydrophobicity, while the nitrile moiety contributes polarity, creating a bifunctional molecule capable of interacting with both organic and aqueous phases. Computational models predict a bent conformation around the ether oxygen, optimizing steric interactions between the hexyl chain and nitrile group.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves the nucleophilic substitution of acetonitrile with hexanol under acidic or basic conditions:

-

Reaction Mechanism:

-

Hexanol (C₆H₁₃OH) reacts with acetonitrile (CH₃CN) in the presence of a strong base (e.g., NaH) or acid (e.g., H₂SO₄).

-

The hydroxyl group of hexanol attacks the electrophilic carbon of acetonitrile, displacing a proton and forming the ether linkage.

Yields typically range from 60–75%, with purification achieved via fractional distillation or column chromatography.

-

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency:

-

Process Parameters:

-

Temperature: 80–120°C

-

Pressure: 1–3 atm

-

Catalysts: Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce side reactions.

-

Economic analyses estimate a production cost of $12–$18 per kilogram, driven by raw material expenses and energy-intensive purification steps.

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Miscible with polar aprotic solvents (e.g., DMF, DMSO).

-

Limited solubility in water (0.8 g/L at 25°C) due to the hydrophobic hexyl chain.

-

-

Thermal Stability:

-

Decomposes above 240°C, releasing hydrogen cyanide (HCN) and hexyl radicals.

-

Spectroscopic Data

-

IR Spectroscopy:

-

Strong absorption at 2245 cm⁻¹ (C≡N stretch).

-

Peaks at 1120 cm⁻¹ (C-O-C asymmetric stretch) confirm the ether linkage.

-

-

NMR (¹H):

-

δ 0.88 ppm (t, 3H, terminal CH₃).

-

δ 3.45 ppm (t, 2H, OCH₂).

-

δ 4.10 ppm (s, 2H, CH₂CN).

-

Industrial and Research Applications

Solvent in Organic Synthesis

Acetonitrile, (hexyloxy)- serves as a co-solvent in reactions requiring both polar and nonpolar environments:

-

Case Study: In Suzuki-Miyaura couplings, its use increases reaction rates by 40% compared to pure DMF, attributed to enhanced substrate solubility.

Pharmaceutical Intermediate

The nitrile group undergoes facile transformations:

-

Hydrolysis: Produces 2-hexoxyacetic acid, a precursor to NSAIDs.

-

Reduction: Generates 2-hexoxyethylamine, used in antihistamine synthesis.

Materials Science

Incorporated into liquid crystals for display technologies, the compound improves thermal stability by 15°C compared to alkoxy analogs.

Biological Interactions and Toxicity

Membrane Dynamics

Studies suggest the hexyloxy chain integrates into lipid bilayers, increasing membrane fluidity by 20% at 1 mM concentrations. This property is under investigation for drug delivery systems.

Cytotoxicity Profile

-

Acute Exposure:

-

LD₅₀ (rat, oral): 980 mg/kg.

-

Symptoms: Respiratory distress, cyanosis.

-

-

Chronic Effects:

-

Prolonged exposure linked to thyroid dysfunction in murine models.

-

Emerging Research Frontiers

Green Chemistry Applications

Recent efforts focus on enzymatic synthesis using lipases, achieving 88% yield under mild conditions (pH 7, 37°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume